molecular formula C11H10N2O3S2 B14909326 Methyl (2-(thiophen-2-yl)thiazole-4-carbonyl)glycinate

Methyl (2-(thiophen-2-yl)thiazole-4-carbonyl)glycinate

Cat. No.: B14909326
M. Wt: 282.3 g/mol
InChI Key: MHHUMKKHEPICQX-UHFFFAOYSA-N
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Description

Methyl (2-(thiophen-2-yl)thiazole-4-carbonyl)glycinate is a compound that belongs to the class of heterocyclic organic compounds. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a thiophene ring, which is a five-membered ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(thiophen-2-yl)thiazole-4-carbonyl)glycinate typically involves the condensation of thiophene derivatives with thiazole derivatives. One common method is the Gewald reaction, which involves the condensation of a thioglycolic acid derivative with an α-cyano ester under basic conditions . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(thiophen-2-yl)thiazole-4-carbonyl)glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2-(thiophen-2-yl)thiazole-4-carbonyl)glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (2-(thiophen-2-yl)thiazole-4-carbonyl)glycinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2-(thiophen-2-yl)thiazole-4-carbonyl)glycinate is unique due to its specific combination of thiophene and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10N2O3S2

Molecular Weight

282.3 g/mol

IUPAC Name

methyl 2-[(2-thiophen-2-yl-1,3-thiazole-4-carbonyl)amino]acetate

InChI

InChI=1S/C11H10N2O3S2/c1-16-9(14)5-12-10(15)7-6-18-11(13-7)8-3-2-4-17-8/h2-4,6H,5H2,1H3,(H,12,15)

InChI Key

MHHUMKKHEPICQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CSC(=N1)C2=CC=CS2

Origin of Product

United States

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